

An In-depth Technical Guide to (1R,2S)-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1R,2S)-2-aminocyclohexanol hydrochloride

Cat. No.: B112194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **(1R,2S)-2-aminocyclohexanol hydrochloride**. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data and detailed experimental insights.

Chemical Structure and Properties

(1R,2S)-2-Aminocyclohexanol hydrochloride is a chiral organic compound with the molecular formula C₆H₁₄ClNO.^[1] It is the hydrochloride salt of a specific stereoisomer of 2-aminocyclohexanol. The "(1R,2S)" designation defines the absolute stereochemistry at the two chiral centers on the cyclohexane ring, indicating a cis relationship between the amino and hydroxyl groups.^[2]

The cyclohexane ring typically adopts a stable chair conformation. The cis configuration allows for the potential of intramolecular hydrogen bonding between the amino and hydroxyl groups, which can influence its conformational preferences and reactivity.

Table 1: Physicochemical Properties of **(1R,2S)-2-Aminocyclohexanol Hydrochloride**

Property	Value	Reference
CAS Number	190792-72-4	[1] [3]
Molecular Formula	C ₆ H ₁₄ ClNO	[1]
Molecular Weight	151.63 g/mol	[1] [3]
Appearance	White to off-white crystalline solid/powder	
Solubility	Soluble in water	
Optical Purity	Typically ≥97% enantiomeric excess	[3]

Synthesis of (1R,2S)-2-Aminocyclohexanol Hydrochloride

The enantiomerically pure form of (1R,2S)-2-aminocyclohexanol is a valuable chiral building block. Its synthesis is a key step for its application in asymmetric synthesis. Several strategies have been developed to obtain the desired stereoisomer.

Enantioselective Synthesis from Meso-Epoxides

One effective method involves the enantioselective addition of a carbamate to a meso-epoxide, catalyzed by a chiral catalyst. This approach allows for the preparation of the target compound in high enantiomeric purity.

Experimental Protocol: Enantioselective Synthesis of trans-1,2-Amino Alcohols

While this protocol is for the trans isomer, it illustrates a common strategy for the asymmetric synthesis of aminocyclohexanols. A similar approach with modifications to achieve the cis configuration can be envisioned.

- Catalyst Preparation: An oligomeric (salen)Co-OTf complex is used as the catalyst.
- Reaction Setup: Phenyl carbamate is added to a solution of the meso-epoxide (e.g., cyclohexene oxide) in the presence of the chiral catalyst.

- Reaction Conditions: The reaction is typically carried out at a specific temperature (e.g., 50 °C) for a set duration (e.g., 24 hours) to achieve a good balance of reaction rate and enantioselectivity.[4]
- Workup and Deprotection: The reaction mixture is subjected to basic conditions to deprotect the amino group.
- Purification and Salt Formation: The resulting amino alcohol is purified and can be recrystallized as the hydrochloride salt to yield the final product with high enantiomeric excess (>99% ee).[4]

Table 2: Representative Data for Enantioselective Carbamate Addition to Cyclohexene Oxide

Catalyst Loading (mol%)	Temperature (°C)	Time (h)	Yield (%)	Enantiomeric Excess (ee, %)
0.5 - 1	50	24	91	95

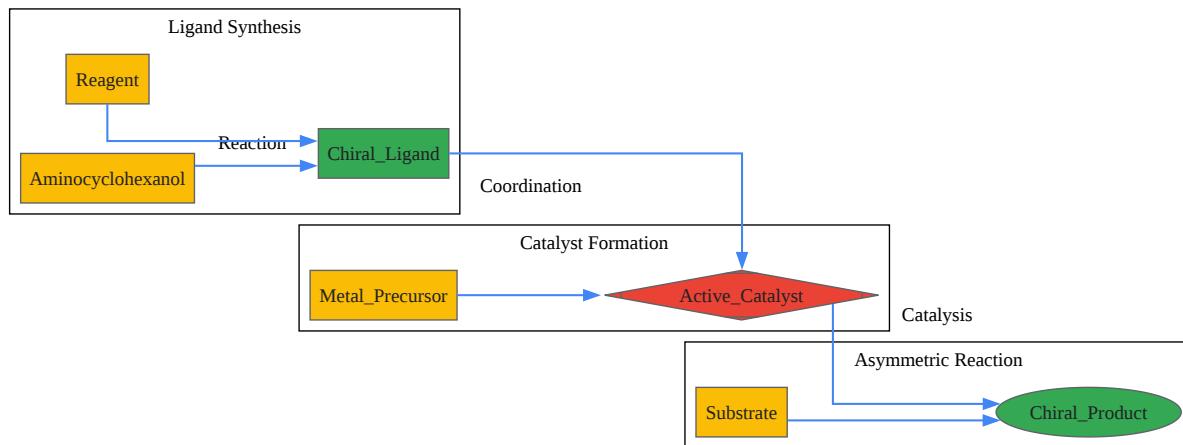
Note: This data is for the formation of a protected trans-2-aminocyclohexanol derivative.[4]

Spectroscopic Characterization

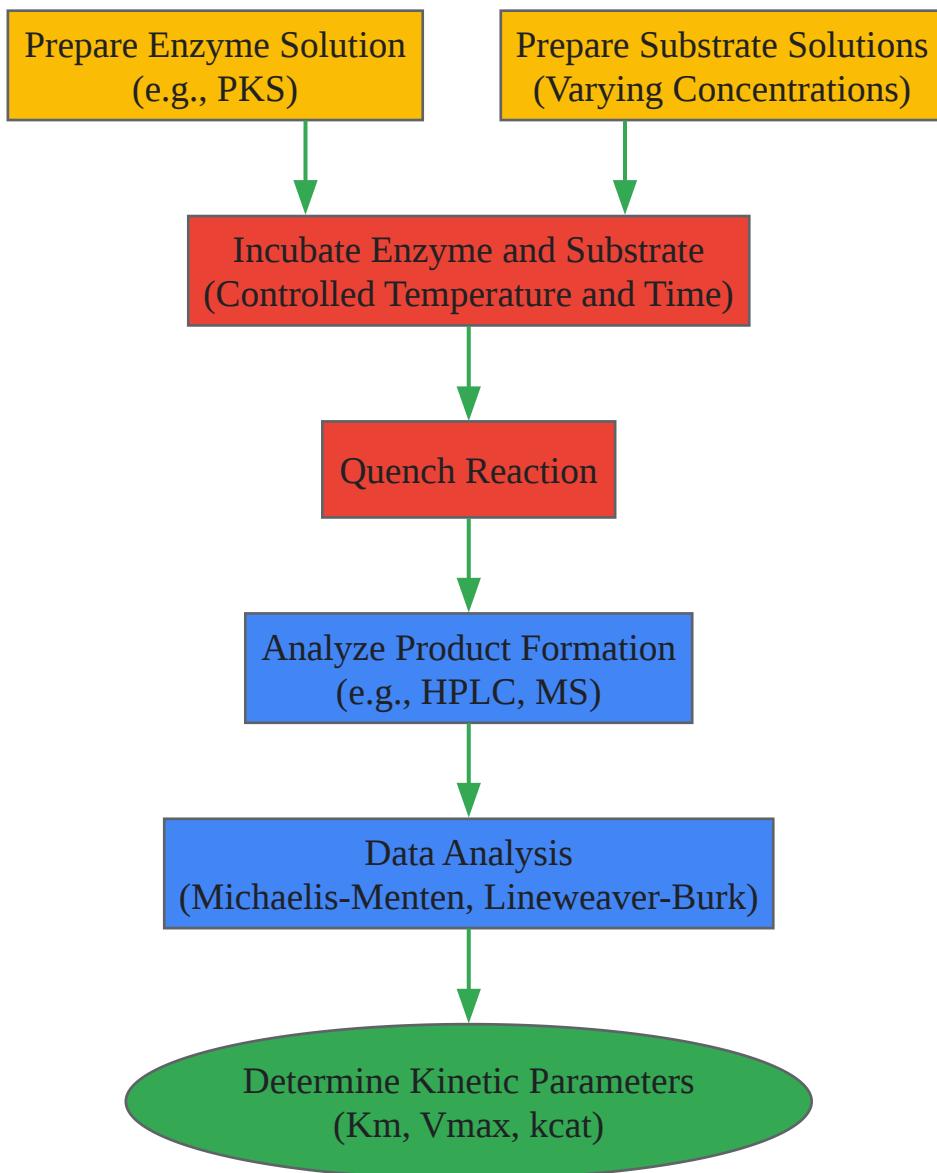
The structural elucidation of **(1R,2S)-2-aminocyclohexanol hydrochloride** relies on various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are crucial for confirming the connectivity and stereochemistry of the molecule. The coupling constants between the protons on the carbon atoms bearing the amino and hydroxyl groups can provide evidence for their cis relationship.[2] A product conforming to the structure is expected to have a proton NMR spectrum consistent with the (1R,2S)-cis configuration.[3]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the O-H and N-H stretching vibrations of the hydroxyl and amino groups,

respectively.


Specific peak data and spectra are typically found in primary research articles and supplier documentation.


Applications in Asymmetric Synthesis and Drug Development


(1R,2S)-2-aminocyclohexanol and its derivatives are valuable chiral auxiliaries and ligands in asymmetric catalysis. Their rigid conformational structure and the presence of two coordinating functional groups make them effective in controlling the stereochemical outcome of various chemical reactions.

Chiral Ligands in Asymmetric Catalysis

Derivatives of aminocyclohexanols can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions, such as reductions and carbon-carbon bond-forming reactions. The predictable stereochemical environment created by these ligands around a metal center can lead to high enantioselectivity in the formation of the desired product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C₆H₁₄CINO | CID 12228413 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 3. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.com]
- 4. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1R,2S)-2-Aminocyclohexanol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112194#1r-2s-2-aminocyclohexanol-hydrochloride-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com